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Abstract
Fructans, such as Fructooligosaccharides (FOS) and inulin, are pivotal functional ingredients in

the food and pharmaceutical industries, primarily due to their prebiotic properties. A critical

parameter that dictates their physicochemical and physiological behavior is the Degree of

Polymerization (DP), which refers to the number of monomeric fructosyl units in the polymer

chain. This technical guide provides an in-depth comparison of the DP of FOS and inulin,

exploring how this fundamental structural difference influences their production, analytical

characterization, and biological efficacy. We delve into the causality behind experimental

choices for DP analysis, present detailed, self-validating protocols for leading analytical

techniques, and discuss the implications of DP on prebiotic activity and formulation

development.
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Fructans are carbohydrates composed of fructose unit chains, typically with a terminal glucose

unit. The two most commercially significant types of fructans are Fructooligosaccharides (FOS)

and inulin. They share a common chemical backbone but differ substantially in their chain

length, which is the defining characteristic that governs their application.

Chemical Structure and Nomenclature
Both FOS and inulin consist of linear chains of fructose molecules linked by β(2→1) glycosidic

bonds.[1][2] The chain originates from a sucrose molecule, meaning it has a terminal glucose

unit. The general chemical structure can be represented as GFn, where G is the terminal

glucose, F is fructose, and n is the number of fructose units.

The primary distinction lies in the value of 'n', the Degree of Polymerization.

Fructooligosaccharides (FOS): These are considered short-chain fructans. Their DP typically

ranges from 2 to 9.[2][3] Commercial FOS products are often mixtures with an average DP

around 4 or 5.[4][5]

Inulin: This term covers all linear β(2-1) fructans and refers to longer-chain polymers.[3] The

DP of inulin can range widely, from 10 up to 65, with an average DP for many commercial

products around 10-12 or higher (e.g., 25).[1][6]
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Biosynthesis and Industrial Production: The Origin of
DP Differences
The distinct DP ranges of FOS and inulin are a direct consequence of their production

methods.

Inulin is typically extracted from natural plant sources, most commonly chicory root, using hot

water. The plant's natural biosynthetic processes create a polydisperse mixture of long-chain
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fructans. The final DP profile can vary depending on the plant source, harvest time, and

processing conditions.[4]

FOS is primarily produced commercially through two routes:

Enzymatic hydrolysis of inulin: Endo-inulinase enzymes are used to break down long-

chain inulin into shorter FOS chains.[4] This process yields FOS-rich syrups with a typical

DP of 2-10.

Transfructosylation of sucrose: Fungal enzymes, such as fructosyltransferases from

Aspergillus niger, are used to transfer fructose units from sucrose to a growing chain,

creating short-chain FOS.[4][7] This method predominantly produces very short chains,

with GF2 (1-kestose), GF3 (nystose), and GF4 being the main products.

Causality Insight: The choice between extraction (inulin) and enzymatic synthesis (FOS) is the

primary determinant of the final product's DP. Extraction yields the naturally occurring, longer-

chain distribution, while enzymatic processes are tailored to produce a well-defined, shorter-

chain oligomer mixture.

The Critical Role of Degree of Polymerization (DP)
DP is not merely a structural descriptor; it profoundly impacts the physicochemical and

physiological properties of fructans:

Solubility and Sweetness: Shorter chains (FOS) are more soluble in water and have a mild

sweetness (30-50% of sucrose), making them useful sugar replacers.[8][9] Longer chains

(inulin) are less soluble and can form gels in water, contributing to texture and mouthfeel,

and are only about 10% as sweet as sugar.[8][9]

Fermentation Rate: The gut microbiota ferments shorter-chain FOS more rapidly than long-

chain inulin.[10] This is because bacterial enzymes can more easily access the linear,

unbranched structure of FOS. The slower fermentation of inulin means it may reach more

distal parts of the colon.

Prebiotic Activity: Both FOS and inulin are effective prebiotics, selectively stimulating the

growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[10][11] However, the specific

microbial shifts and metabolic outputs (e.g., short-chain fatty acid production) can be
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influenced by the DP.[12] Some studies suggest that a combination of different chain lengths

may be most effective for stimulating health benefits throughout the colon.[12]

Head-to-Head Comparison: DP of FOS vs. Inulin
While both are fructans, their classification is almost entirely based on their DP. A specific focus

on a product like "FOS DP9" signifies a fructan at the upper limit of the FOS classification,

bordering on what might be considered a short-chain inulin.

Comparative Data Summary
The following table summarizes the key distinctions driven by the degree of polymerization.

Parameter
Fructooligosaccharides
(FOS)

Inulin

Typical DP Range 2 - 9[2][3] 10 - 65[3][6]

Average DP (Commercial) ~3 - 5[4] ~10 - 25[1]

Primary Production

Enzymatic synthesis from

sucrose or hydrolysis of inulin.

[4][7]

Hot water extraction from

plants (e.g., chicory root).

Solubility High[8] Lower; can form gels.[8][9]

Sweetness 30-50% of sucrose[8] ~10% of sucrose[8]

Fermentation Site
Primarily proximal colon (rapid

fermentation).[3]

Proximal to distal colon (slower

fermentation).[10]

Primary Application
Sugar reduction, prebiotic

fortification.[8]

Fat replacement, texture

enhancement, fiber

enrichment.[8]

Focus on FOS DP9: A fructan with a DP of 9 represents a specific, long-chain FOS. Its

properties would be intermediate between typical short-chain FOS and inulin. It would be less

sweet and slightly less soluble than FOS with a DP of 3-4, but would likely be fermented more

rapidly than a typical inulin with an average DP of 25. Such specific chain lengths are of
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interest in research for their potential to target specific microbial groups or confer unique

physiological effects.

Analytical Methodologies for DP Determination
Accurate determination of the DP distribution is critical for quality control, functional

characterization, and regulatory compliance. The choice of analytical method depends on the

required resolution, the need for absolute molecular weight, and the complexity of the sample

matrix.
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Protocol 1: High-Performance Anion-Exchange
Chromatography with Pulsed Amperometric Detection
(HPAEC-PAD)
Rationale: HPAEC-PAD is the gold standard for high-resolution separation of underivatized

oligosaccharides.[13][14] At high pH, the hydroxyl groups of carbohydrates become weakly

ionized, allowing them to be separated by anion-exchange chromatography. PAD provides

highly sensitive and direct detection without the need for derivatization.[15] This method is ideal

for resolving individual oligomers in FOS and short-chain inulin.

Self-Validating System: The protocol's trustworthiness is ensured by running known standards

(e.g., 1-kestose, nystose) to confirm retention times and by using system suitability tests to

ensure consistent chromatographic performance.

Step-by-Step Methodology:

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a

gold working electrode and a pH-Ag/AgCl reference electrode (PAD detector).

Column: A high-pH anion-exchange column, such as a Dionex CarboPac series column

(e.g., PA1, PA20, or PA200), is required.[4][13]

Eluent Preparation:

Eluent A: Deionized water.

Eluent B: Sodium hydroxide solution (e.g., 600 mM).

Eluent C: Sodium acetate or sodium nitrate solution in sodium hydroxide (e.g., 250 mM

NaNO3 in NaOH).[4]

Sample Preparation:

Accurately weigh and dissolve the fructan sample in deionized water to a concentration of

approximately 1 mg/mL.

Dilute further as needed to fall within the detector's linear range (e.g., 10-100 µg/mL).
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Filter the sample through a 0.2 µm syringe filter before injection.

Chromatographic Conditions:

A gradient elution is used to separate the oligomers. The gradient involves increasing the

concentration of Eluent C (the salt) over time to elute longer chains.

Example Gradient: A linear gradient from a low to high concentration of sodium

acetate/nitrate over 30-40 minutes.

Flow Rate: Typically 0.5 - 1.0 mL/min.

Column Temperature: 30 °C.[15]

Data Analysis: Identify peaks corresponding to different DPs by comparing their retention

times to those of known standards or by observing the regular elution pattern where DP

increases with retention time. Quantify based on peak area relative to a calibration curve.

Protocol 2: Size-Exclusion Chromatography with Multi-
Angle Light Scattering (SEC-MALS)
Rationale: SEC separates molecules based on their hydrodynamic volume in solution.[16][17]

Larger molecules elute first. While traditional SEC relies on column calibration with standards

(which may not be appropriate for fructans), coupling it with a Multi-Angle Light Scattering

(MALS) detector and a Differential Refractometer (dRI) detector allows for the determination of

absolute molar mass without calibration.[18] This makes it a powerful tool for analyzing the

broad and high molecular weight distributions of inulin.

Self-Validating System: The MALS detector provides an absolute measurement of molecular

weight for each eluting slice, making the system internally validating and less dependent on

potentially inaccurate column calibration standards.

Step-by-Step Methodology:

Instrumentation: An HPLC system coupled in series to a MALS detector and a dRI detector.
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Column: A set of SEC columns suitable for aqueous mobile phases and the expected

molecular weight range of the fructans (e.g., 200 to 10,000 g/mol ).[16]

Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or a sodium

nitrate solution, filtered and thoroughly degassed.

Sample Preparation:

Dissolve the fructan sample in the mobile phase to a concentration of 1-5 mg/mL.

Ensure complete dissolution. Gentle heating may be required for high DP inulin.

Filter the sample through a 0.2 µm syringe filter.

dn/dc Value: Determine the specific refractive index increment (dn/dc) for the fructan in the

chosen mobile phase. This value is a constant that relates the change in refractive index to

the solute concentration and is essential for MALS calculations. It can be determined

experimentally or found in literature.

Chromatographic Conditions:

Isocratic elution with the prepared mobile phase.

Flow Rate: Typically 0.5 - 1.0 mL/min.

Run Time: Sufficient to allow for the elution of all species.

Data Analysis: Use specialized software (e.g., ASTRA) to process the signals from the MALS

and dRI detectors. The software calculates the molar mass at each point across the elution

peak, providing the number-average molecular weight (Mn), weight-average molecular

weight (Mw), and the polydispersity index (Đ = Mw/Mn).

Implications for Research and Drug Development
The DP of a fructan is a critical quality attribute that directly influences its biological and

pharmaceutical function.
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DP-Dependent Prebiotic Activity: The chain length dictates which microbes can metabolize

the fructan and where in the gut this occurs. Short-chain FOS is rapidly fermented, leading to

a sharp increase in beneficial bacteria in the proximal colon.[3] Long-chain inulin is

fermented more slowly, potentially benefiting the microbiota in the more distal regions of the

colon.[19] This regional difference in fermentation can lead to different health outcomes, from

local gut health to systemic effects mediated by microbial metabolites.[20]

Formulation and Drug Delivery: The physicochemical properties tied to DP are critical for

formulation. The gelling capacity of high-DP inulin can be used to improve texture or create

controlled-release formulations.[8] The high solubility and mild sweetness of low-DP FOS

make it an excellent excipient for pediatric formulations or for improving the palatability of

oral dosage forms.

Conclusion
The distinction between Fructooligosaccharides (FOS) and inulin is fundamentally a matter of

their Degree of Polymerization. FOS are short-chain oligomers (DP 2-9) produced

enzymatically, characterized by high solubility and rapid fermentation. Inulin consists of long-

chain polymers (DP >10) extracted from plants, exhibiting lower solubility and slower

fermentation rates. This structural difference, originating from their distinct production methods,

dictates their physicochemical properties, physiological effects, and ultimate applications in

research and development. The precise characterization of DP distribution using robust

analytical methods like HPAEC-PAD and SEC-MALS is essential for ensuring product quality,

predicting biological activity, and designing effective food and pharmaceutical formulations.

References
An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. (n.d.).
Paint.org.
Probiotics Learning Lab. (2023, November 6). Prebiotics: A look at FOS & Inulin.
EasyBuy Ingredients. (n.d.). FOS vs Inulin: Which Prebiotic Fiber works best for your
applications.
FILAB. (n.d.). SEC Laboratory – Size Exclusion Chromatography Analysis.
Wikipedia. (n.d.). Size-exclusion chromatography.
Finotti, E., et al. (n.d.). Evaluation of Fructooligosaccharides and Inulins as Potentially Health
Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS. PMC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://iris.unipa.it/retrieve/3cc811ff-ec5b-4135-9274-260353a43460/2024_Quality%20characteristics%20of%20cereal-based%20foods%20enriched%20with%20different%20degree.pdf
https://pubmed.ncbi.nlm.nih.gov/9701194/
https://ohiostate.elsevierpure.com/en/publications/prebiotic-fructan-chain-length-influences-enteric-microbiota-host/
https://easybuyingredients.com/blog/fos-vs-inulin-prebiotic/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428857?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Levine, B. A., et al. (n.d.). Prebiotic fructan chain length influences enteric microbiota-host
GABAergic signaling and intestinal motility. The Ohio State University.
Rossi, M., et al. (n.d.). Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a
Comparative Study of Pure and Fecal Cultures. PMC.
Matson, J. B., et al. (2023, December 19). Polymer characterization by size-exclusion
chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. RSC
Publishing.
Thiageswaran, S. (2025, December 12). Applications of Size Exclusion Chromatography in
Biopharma, Food, and Polymer Analysis. Separation Science.
Rumessen, J. J., & Gudmand-Høyer, E. (n.d.). Fructans of chicory: intestinal transport and
fermentation of different chain lengths and relation to fructose and sorbitol malabsorption.
PubMed.
Cirica, G., et al. (2021, March 19). Analytical Characterization of an Inulin-Type
Fructooligosaccharide from Root-Tubers of Asphodelusramosus L. MDPI.
Verspreet, J., et al. (2012, March 7). A simple and accurate method for determining wheat
grain fructan content and average degree of polymerization. PubMed.
ResearchGate. (2016, January 14). What is difference in nutrition properties of FOS in
comparison with INULIN to health digestion?.
Melilli, M. G., et al. (2024, February 6). Quality characteristics of cereal-based foods
enriched with different degree of polymerization inulin. IRIS UniPA.
Sanchez-Gonzalez, M., et al. (2022, November 15). High-yield production and purification of
prebiotic inulin-type fructooligosaccharides. PMC.
ResearchGate. (n.d.). Structure of FOS and inulin.
Viyo International. (n.d.). What are prebiotics? What is inulin, and what are the differences
between inulin and oligosaccharides?.
Thermo Fisher Scientific. (n.d.). HPAE-PAD analysis of galactosyl oligosaccharide containing
samples using a dual eluent generation cartridge.
Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed
Amperometric Detection (HPAEC-PAD).
ResearchGate. (n.d.). HPAEC-PAD for oligosaccharide analysis—novel insights into analyte
sensitivity and response stability.
Jayasinghe, S., et al. (2024, December 31). Inulin fructans: Fermentability in the human
colon, health benefits and quantification. Korean Journal for Food Science of Animal
Resources.
Valcheva, R., et al. (2019, June 7). Effect of the Degree of Polymerization of Fructans on Ex
Vivo Fermented Human Gut Microbiome. MDPI.
Rios-Liceaga, E., et al. (2025, April 21). Fructooligosaccharides: A Comprehensive Review
on Their Microbial Source, Functional Benefits, Production Technology, and Market

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428857?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prospects. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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